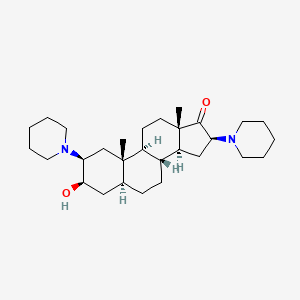
Heptane, 1,1-dicyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptane, 1,1-dicyclohexyl- is an organic compound with the molecular formula C19H36. It is also known as 1,1-Dicyclohexylheptane or Cyclohexane, 1,1’-heptylidenebis-. This compound is characterized by its structure, which includes a heptane backbone with two cyclohexyl groups attached to the first carbon atom. It is a hydrocarbon and falls under the category of alkanes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1,1-dicyclohexyl- typically involves the alkylation of cyclohexane with heptane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with heptane in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Heptane, 1,1-dicyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities.
化学反応の分析
Types of Reactions
Heptane, 1,1-dicyclohexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert Heptane, 1,1-dicyclohexyl- into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 1,1-dicyclohexyl-2-chloroheptane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation typically involves the use of chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanol, while halogenation can produce halogenated derivatives.
科学的研究の応用
Heptane, 1,1-dicyclohexyl- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly in the area of drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a component in certain lubricants and coatings.
作用機序
The mechanism of action of Heptane, 1,1-dicyclohexyl- primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. Its non-polar nature allows it to dissolve non-polar substances, making it an effective solvent. In chemical reactions, it acts as a substrate that can undergo various transformations depending on the reagents and conditions used.
類似化合物との比較
Similar Compounds
Cyclohexane: A simpler hydrocarbon with a single cyclohexyl ring.
Heptane: A straight-chain alkane without any cyclohexyl groups.
1,1-Dicyclohexylethane: Similar in structure but with an ethane backbone instead of heptane.
Uniqueness
Heptane, 1,1-dicyclohexyl- is unique due to its combination of a heptane backbone with two cyclohexyl groups. This structure imparts specific physical and chemical properties, such as higher boiling points and unique reactivity patterns, making it distinct from other similar compounds.
特性
CAS番号 |
2090-15-5 |
|---|---|
分子式 |
C19H36 |
分子量 |
264.5 g/mol |
IUPAC名 |
1-cyclohexylheptylcyclohexane |
InChI |
InChI=1S/C19H36/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h17-19H,2-16H2,1H3 |
InChIキー |
HPTHOHVOEWQDAX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)





![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)



![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)



